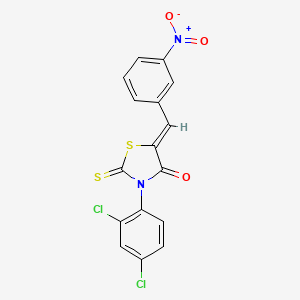
N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide, also known as Tinuvin 770, is a UV absorber that is widely used in many industrial applications. It is a relatively new compound that has gained popularity due to its high efficiency in absorbing UV radiation and its low toxicity.
Wirkmechanismus
N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 absorbs UV radiation through a process called photoabsorption. When exposed to UV radiation, the molecule undergoes a transition to a higher energy state, and the absorbed energy is dissipated as heat. This process prevents the UV radiation from interacting with the material that is being protected, thereby reducing the damage caused by UV radiation.
Biochemical and Physiological Effects:
This compound 770 has low toxicity and is considered safe for use in many industrial applications. It is not known to have any significant biochemical or physiological effects on humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 is a highly efficient UV absorber that can be used in a wide range of applications. It has a high absorption capacity and is relatively inexpensive. However, it has some limitations when used in lab experiments. It can interfere with some analytical techniques that rely on UV radiation, and it can also affect the performance of some UV-sensitive materials.
Zukünftige Richtungen
There are many potential future directions for research on N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770. One area of interest is the development of new synthesis methods that can improve the yield and purity of the product. Another area of interest is the development of new applications for this compound 770 in areas such as photovoltaics, optoelectronics, and biomedical engineering. Additionally, research on the environmental impact of this compound 770 and other UV absorbers is needed to ensure that they do not have any negative effects on the environment.
Synthesemethoden
The synthesis of N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 involves the reaction between 2,2,6,6-tetramethyl-4-piperidinol and octadecanoyl chloride in the presence of hydrazine hydrate. The reaction takes place at room temperature and the product is obtained by filtration and recrystallization. The yield of the product is high, and the purity can be improved by further purification techniques.
Wissenschaftliche Forschungsanwendungen
N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 is widely used in scientific research for its UV-absorbing properties. It has been used as a UV absorber in polymer matrices, coatings, and adhesives. It has also been used in the synthesis of nanoparticles and other advanced materials. This compound 770 has been studied for its potential use in the prevention of skin cancer and other UV-related diseases. It has also been studied for its potential use in the preservation of cultural heritage objects that are sensitive to UV radiation.
Eigenschaften
IUPAC Name |
N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]octadecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53N3O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(31)29-28-24-22-26(2,3)30-27(4,5)23-24/h30H,6-23H2,1-5H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUIZXGZCCZPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=C1CC(NC(C1)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinate](/img/structure/B5219048.png)
![N-(cyclopropylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5219056.png)
![ethyl 4-(4-chlorophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5219062.png)
![5-(2,5-dichlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5219073.png)
![3-benzyl-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5219074.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5219097.png)
![3-(3,4-dimethoxyphenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5219108.png)
![2-(4-methoxyphenyl)-N-({1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5219113.png)

![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1,3-thiazol-2-ylmethyl)piperidine trifluoroacetate](/img/structure/B5219125.png)

![5-acetyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B5219133.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5219138.png)